molecular formula C66H128N30O20 B12371463 H-Lys-Ser-Ser-Thr-Arg-Gly-Arg-Lys-Ser-Ser-Arg-Arg-Lys-Lys-OH

H-Lys-Ser-Ser-Thr-Arg-Gly-Arg-Lys-Ser-Ser-Arg-Arg-Lys-Lys-OH

Cat. No.: B12371463
M. Wt: 1661.9 g/mol
InChI Key: DQWINPDPHQHDTE-PJUOYJLFSA-N
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Description

The compound H-Lys-Ser-Ser-Thr-Arg-Gly-Arg-Lys-Ser-Ser-Arg-Arg-Lys-Lys-OH is a peptide consisting of a sequence of amino acids: lysine, serine, threonine, arginine, and glycine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as H-Lys-Ser-Ser-Thr-Arg-Gly-Arg-Lys-Ser-Ser-Arg-Arg-Lys-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, high-performance liquid chromatography (HPLC) is used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Lys-Ser-Ser-Thr-Arg-Gly-Arg-Lys-Ser-Ser-Arg-Arg-Lys-Lys-OH can undergo various chemical reactions, including:

    Oxidation: This can occur at the methionine or cysteine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various amino acid derivatives.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

Chemistry

Peptides like H-Lys-Ser-Ser-Thr-Arg-Gly-Arg-Lys-Ser-Ser-Arg-Arg-Lys-Lys-OH are used as model compounds in studies of peptide synthesis, structure, and function.

Biology

In biological research, such peptides can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

Medicine

Therapeutically, peptides are explored for their potential as drugs. They can act as hormones, enzyme inhibitors, or antimicrobial agents.

Industry

In the industrial sector, peptides are used in the development of new materials, such as hydrogels and nanomaterials, due to their biocompatibility and functional versatility.

Mechanism of Action

The mechanism of action of peptides like H-Lys-Ser-Ser-Thr-Arg-Gly-Arg-Lys-Ser-Ser-Arg-Arg-Lys-Lys-OH depends on their specific sequence and structure. Generally, they interact with molecular targets such as receptors, enzymes, or other proteins, modulating their activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ser-Asp-Val-OH
  • H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys

Uniqueness

H-Lys-Ser-Ser-Thr-Arg-Gly-Arg-Lys-Ser-Ser-Arg-Arg-Lys-Lys-OH is unique due to its specific sequence, which imparts distinct biological activities and potential therapeutic applications. The presence of multiple arginine and lysine residues may enhance its interaction with negatively charged molecules, such as nucleic acids or cell membranes.

Properties

Molecular Formula

C66H128N30O20

Molecular Weight

1661.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C66H128N30O20/c1-35(101)49(96-60(113)47(34-100)95-58(111)44(31-97)92-50(103)36(71)14-2-6-22-67)61(114)90-37(18-10-26-80-63(72)73)51(104)84-30-48(102)85-38(19-11-27-81-64(74)75)52(105)86-40(16-4-8-24-69)56(109)93-46(33-99)59(112)94-45(32-98)57(110)89-42(21-13-29-83-66(78)79)54(107)88-41(20-12-28-82-65(76)77)53(106)87-39(15-3-7-23-68)55(108)91-43(62(115)116)17-5-9-25-70/h35-47,49,97-101H,2-34,67-71H2,1H3,(H,84,104)(H,85,102)(H,86,105)(H,87,106)(H,88,107)(H,89,110)(H,90,114)(H,91,108)(H,92,103)(H,93,109)(H,94,112)(H,95,111)(H,96,113)(H,115,116)(H4,72,73,80)(H4,74,75,81)(H4,76,77,82)(H4,78,79,83)/t35-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,49+/m1/s1

InChI Key

DQWINPDPHQHDTE-PJUOYJLFSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCCN)N)O

Origin of Product

United States

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